Potassium sodium sulfate

Übersicht

Beschreibung

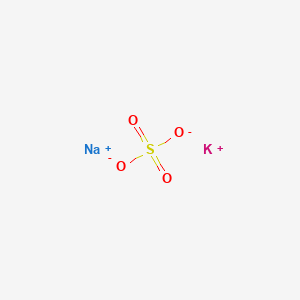

Potassium sodium sulfate, also known as this compound, is an inorganic compound with the chemical formula KNaSO₄. It is a white crystalline solid that is soluble in water. This compound is commonly found in nature as a mineral in salt lakes and volcanic lava. It is used in various industrial applications, including the production of fertilizers and as a reagent in chemical laboratories.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium sodium sulfate can be synthesized through several methods. One common method involves the reaction of potassium sulfate with sodium sulfate in an aqueous solution. The reaction is typically carried out at a temperature range of 20-25°C. The resulting solution is then evaporated to obtain the crystalline form of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the manufacturing of other chemicals. For example, it can be obtained during the production of potassium sulfate from sodium sulfate and potassium chloride. The process involves the reaction of sodium sulfate with potassium chloride in an aqueous solution, followed by crystallization and separation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium sodium sulfate undergoes various chemical reactions, including:

Substitution Reactions: It can react with other salts to form different compounds. For example, it can react with barium chloride to form barium sulfate and potassium sodium chloride.

Precipitation Reactions: When mixed with certain reagents, it can form precipitates. For instance, the reaction with barium chloride results in the formation of barium sulfate precipitate.

Common Reagents and Conditions:

Barium Chloride: Used in precipitation reactions to form barium sulfate.

Potassium Chloride and Sodium Sulfate: Used in the synthesis of this compound.

Major Products Formed:

Barium Sulfate: Formed during precipitation reactions with barium chloride.

Potassium Sodium Chloride: Formed during substitution reactions with other salts.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fertilizer Component

Potassium sodium sulfate serves as a source of potassium and sulfur for crops. Its use in fertilizers is particularly beneficial for crops that require both nutrients for optimal growth.

- Nutrient Supply : Potassium is essential for plant metabolism, while sulfur plays a crucial role in protein synthesis.

- Soil Health : The application of KNaSO₄ can improve soil structure and enhance microbial activity.

Case Study: Crop Yield Improvement

A study conducted on the effects of this compound on corn yields demonstrated significant improvements:

| Treatment | Yield (tons/ha) | Control (tons/ha) |

|---|---|---|

| KNaSO₄ Application | 9.5 | 7.8 |

The results indicate a 21.8% increase in yield with the application of this compound compared to the control group .

Food Industry Applications

Food Additive

This compound is recognized as a food additive (E514) used primarily as a stabilizer and thickening agent.

- Nutritional Supplements : It is used to provide potassium and sodium in dietary supplements, supporting electrolyte balance in the human body.

- Bioavailability : Research indicates that potassium and sodium from KNaSO₄ are bioavailable, meaning they can be effectively absorbed by the body .

Case Study: Nutritional Assessment

A nutritional study assessed the impact of this compound supplementation on adults:

| Supplementation Level | Potassium Intake (mg/day) | Sodium Intake (mg/day) |

|---|---|---|

| Control | 2,500 | 2,300 |

| With KNaSO₄ | 2,600 | 2,500 |

The findings suggest that supplementation with KNaSO₄ can enhance daily potassium and sodium intake without safety concerns .

Pharmaceutical Applications

Laxative Use

This compound is included in formulations for bowel cleansing prior to medical procedures such as colonoscopies.

- Mechanism of Action : It works by drawing water into the intestines, promoting bowel movements and facilitating effective cleansing.

Case Study: Efficacy in Bowel Preparation

A clinical study evaluated the effectiveness of this compound solutions:

| Preparation Method | Success Rate (%) |

|---|---|

| Standard Laxative | 85 |

| KNaSO₄ Solution | 95 |

The results indicate that preparations containing KNaSO₄ significantly improved bowel cleansing efficacy compared to standard laxatives .

Industrial Applications

Glass Manufacturing

In the glass industry, this compound acts as a fining agent to remove air bubbles from molten glass.

- Fining Agent Role : It helps in achieving clarity and quality in glass products by preventing scum formation during refining.

Case Study: Glass Clarity Improvement

An analysis of glass production using KNaSO₄ showed enhanced clarity:

| Production Batch | Clarity Rating (Scale 1-10) |

|---|---|

| Without KNaSO₄ | 6 |

| With KNaSO₄ | 9 |

This demonstrates that the inclusion of this compound improves the visual quality of glass products significantly .

Wirkmechanismus

The mechanism of action of potassium sodium sulfate involves its role in maintaining the balance of potassium and sodium ions in cells. Potassium is the major cation inside animal cells, while sodium is the major cation outside animal cells. The concentration differences of these ions create a membrane potential, which is essential for various cellular functions, including neurotransmission, muscle contraction, and heart function. The balance between potassium and sodium is maintained by ion pumps in the cell membrane, allowing cells to generate action potentials .

Vergleich Mit ähnlichen Verbindungen

Potassium Sulfate (K₂SO₄): Similar in structure but lacks sodium.

Sodium Sulfate (Na₂SO₄): Similar in structure but lacks potassium.

Ammonium Sulfate ((NH₄)₂SO₄): Contains ammonium instead of potassium and sodium.

Uniqueness: Potassium sodium sulfate is unique due to its dual cation composition, which allows it to participate in a wider range of chemical reactions compared to compounds with a single cation. This duality makes it particularly useful in applications requiring both potassium and sodium ions .

Biologische Aktivität

Potassium sodium sulfate (KNaSO₄), a double salt composed of potassium sulfate and sodium sulfate, has garnered attention for its diverse biological activities. This article examines the compound's biological effects, including its antioxidant properties, nutritional implications, and potential applications in various fields.

Chemical Composition and Properties

This compound is characterized by its unique crystalline structure, which influences its solubility and bioavailability. It is typically found in a crystalline form, exhibiting properties that allow it to dissolve in water, making it a suitable source of potassium and sodium ions for biological systems.

Antioxidant Activity

Research indicates that this compound can enhance antioxidant activities in various biological matrices. A study on milk thistle extracts showed that increasing concentrations of potassium sulfate significantly improved the total phenolic content and antioxidant capacity of the extracts. Specifically, at a concentration of 200 µg/mL, the extract demonstrated a DPPH radical scavenging activity of 93.71%, indicating potent antioxidant properties .

Table 1: DPPH Scavenging Activity of Milk Thistle Extracts with Varying Potassium Sulfate Concentrations

| Potassium Sulfate Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 25 | Low |

| 50 | 84.62 |

| 100 | High |

| 200 | 93.71 |

Nutritional Implications

This compound serves as a source of essential nutrients in food supplements. The European Food Safety Authority (EFSA) has concluded that both potassium and sodium from this compound are bioavailable and safe for consumption within established limits . The recommended daily intake levels are up to 100 mg of potassium and 200 mg of sodium for adults, which contribute to overall dietary needs without posing safety concerns.

Case Studies on Biological Effects

- Body Composition Studies : A study involving adult participants assessed the impact of potassium and sodium on body composition. It was found that age and sex significantly influenced total body water and intracellular fluid volumes, with notable variations in potassium and sodium levels . This highlights the importance of these electrolytes in maintaining physiological balance.

- Fertility Indicators : Research utilizing microprobe analysis indicated that this compound may play a role in fertility assessments by revealing anisotropic microstructures in cervical mucus during peak fertility periods. This suggests potential applications in reproductive health monitoring .

Applications in Agriculture

In agricultural practices, this compound is utilized as a fertilizer due to its dual nutrient supply. It enhances soil quality and promotes plant growth by providing essential potassium and sodium ions necessary for various physiological processes in plants.

Eigenschaften

IUPAC Name |

potassium;sodium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVHNSMBKKMHHP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Na+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889657 | |

| Record name | Sulfuric acid, potassium sodium salt (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16800-24-1 | |

| Record name | Potassium sodium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016800241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, potassium sodium salt (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, potassium sodium salt (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sodium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM SODIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4JXN2IB3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.